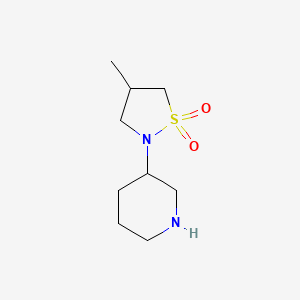

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Overview

Description

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. Based on its name, it likely contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also appears to have a nitrophenyl group attached, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the nitrophenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the nitrophenyl group would likely be key features of its structure .Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the nitro group could make it particularly reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of the nitro group in this compound could affect its reactivity, solubility, and other properties .Scientific Research Applications

Antiviral Activity

Indole derivatives, including ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate, have shown promise as antiviral agents. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that one compound exhibited inhibitory activity against influenza A virus .

- Similarly, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

Antioxidant and Anti-Inflammatory Properties

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These findings highlight its potential as a therapeutic agent.

Stabilization of Nitrocellulose

In the field of energetic materials, researchers have explored stabilizers for nitrocellulose. PolyN-(4-nitrophenyl) acrylamide, a homopolymer, significantly improves the thermal stability of nitrocellulose, making it an interesting area of study .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity. These compounds showed potential against Mycobacterium tuberculosis and Mycobacterium bovis .

Synthetic Chemistry and Drug Development

The indole scaffold, present in this compound, has inspired the synthesis of various drug molecules. Researchers continue to explore its potential as a pharmacophore for developing novel therapeutic derivatives.

Mechanism of Action

The result of action, or the molecular and cellular effects of a compound’s action, can also vary widely. For example, some nitrophenyl compounds have been shown to inhibit certain enzymes, leading to decreased disease symptoms .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the stability and efficacy of a compound . .

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBGDLJNRPCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)

![4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2689326.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2689336.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)

![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2689343.png)